1,3-Dioxolo[4,5-g]quinoline, 6-phenyl-
Description
Overview of the Quinoline (B57606) Core Structure in Organic and Medicinal Chemistry
Quinoline, a heterocyclic aromatic organic compound with the chemical formula C₉H₇N, is a fundamental scaffold in both organic and medicinal chemistry. dntb.gov.ua Its structure consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. biointerfaceresearch.com This arrangement makes quinoline and its derivatives versatile building blocks in the synthesis of a wide array of compounds. researchgate.net
In medicinal chemistry, the quinoline ring is considered a "privileged scaffold" due to its presence in numerous natural products and synthetic molecules with diverse and potent biological activities. orientjchem.org The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, and the planar aromatic system allows for intercalation with biological macromolecules, such as DNA. ijpsjournal.com This has led to the development of numerous quinoline-based drugs with applications as antibacterial, antimalarial, anticancer, and anti-inflammatory agents. dntb.gov.uabiointerfaceresearch.comgoogle.com The pharmacological diversity of quinoline has spurred continuous research into the synthesis and biological evaluation of its derivatives. dntb.gov.ua
Significance of the 1,3-Dioxole (B15492876) Moiety in Bioactive Compounds
The 1,3-dioxole ring, also known as a methylenedioxy group when fused to a benzene ring (forming 1,3-benzodioxole), is another important structural feature found in many bioactive compounds. This five-membered heterocyclic ring containing two oxygen atoms is a key component of numerous natural products, including safrole, a primary component of sassafras oil.
The presence of the 1,3-dioxole moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. It is known to be a substrate and an inhibitor of cytochrome P450 enzymes, which can alter the metabolism of other co-administered drugs. In drug design, the 1,3-dioxole group is often incorporated to modulate the lipophilicity and electronic properties of a compound, potentially enhancing its biological activity. Compounds bearing the nih.govnih.govdioxolo-quinoline scaffold have been identified in quinoline-based natural products, highlighting their biological relevance. researchgate.net
Structural Elucidation and Nomenclatural Aspects of 1,3-Dioxolo[4,5-g]quinoline, 6-phenyl-
The systematic name for the compound of interest is 1,3-Dioxolo[4,5-g]quinoline, 6-phenyl-. This nomenclature precisely describes the fusion of the 1,3-dioxole ring to the 'g' face of the quinoline core (positions 4 and 5) and the attachment of a phenyl group at the 6th position of the quinoline ring system. The Chemical Abstracts Service (CAS) has assigned the number 57489-86-8 to this specific compound. nih.gov
The structural elucidation of such molecules typically relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While experimental data for this exact compound is not widely published, theoretical calculations for a closely related structure, Phenyl-7,8-dihydro- nih.govnih.gov-dioxolo[4,5-g]quinolin-6(5H)-one, provide insights into the expected spectral characteristics. These calculations, performed using Density Functional Theory (DFT), can predict the chemical shifts of the hydrogen (¹H) and carbon-¹³ (¹³C) atoms in the molecule, aiding in its identification and characterization.
Furthermore, the crystal structure of a related compound, 6-(4-Bromophenyl)-6,7-dihydro-1,3-dioxolo[4,5-g]quinolin-8(5H)-one, has been determined, revealing the three-dimensional arrangement of the atoms and the intermolecular interactions within the crystal lattice. researchgate.net Such studies provide valuable information about the molecule's conformation and potential for forming hydrogen bonds and other non-covalent interactions. researchgate.net
Detailed Research Findings
While specific experimental research on the biological activities of 1,3-Dioxolo[4,5-g]quinoline, 6-phenyl- is limited in publicly available literature, the broader class of quinoline derivatives has been extensively studied. The introduction of various substituents to the quinoline core can significantly modulate their biological effects.
For instance, studies on substituted quinolines have demonstrated their potential as antibacterial agents. nih.govnih.gov The nature and position of the substituent on the quinoline ring have been shown to be critical for antibacterial efficacy. nih.gov Similarly, numerous quinoline hybrids, where the quinoline scaffold is combined with other pharmacophores, have been investigated for their anticancer properties. ijpsjournal.comresearchgate.net These hybrid molecules often exhibit enhanced activity through mechanisms such as the inhibition of key enzymes or the induction of apoptosis. ijpsjournal.comresearchgate.net The fusion of a dioxole ring to the quinoline system, as seen in the title compound, represents a form of molecular hybridization that could potentially lead to novel biological activities. Research on nih.govnih.govdioxolo[4,5-c]quinolines has shown that some derivatives exhibit antibacterial properties. researchgate.net
Below are tables summarizing key information for 1,3-Dioxolo[4,5-g]quinoline, 6-phenyl- and related compounds, based on available data.
Table 1: Compound Identification
| Compound Name | CAS Number | Molecular Formula |
| 1,3-Dioxolo[4,5-g]quinoline, 6-phenyl- | 57489-86-8 | C₁₆H₁₁NO₂ |
Table 2: Related Compound Spectroscopic Data (Calculated)
This table presents calculated Nuclear Magnetic Resonance (NMR) data for the closely related compound Phenyl-7,8-dihydro- nih.govnih.gov-dioxolo[4,5-g]quinolin-6(5H)-one. This data provides an estimation of the expected chemical shifts for the core structure.
| Atom Type | Calculated Chemical Shift (ppm) |
| ¹H-NMR | |
| CH-Ar | 4.29-3.57 |
| CH-C=O | 2.99-2.67 |
| ¹³C-NMR | |
| C=O | 166.3 |
| OCH₂O | 92.55 |
| CH-C=O | 33.18 |
Note: Data is for a related compound and serves as an approximation.
Structure
3D Structure
Properties
CAS No. |
57489-86-8 |
|---|---|
Molecular Formula |
C16H11NO2 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
6-phenyl-[1,3]dioxolo[4,5-g]quinoline |
InChI |
InChI=1S/C16H11NO2/c1-2-4-11(5-3-1)13-7-6-12-8-15-16(19-10-18-15)9-14(12)17-13/h1-9H,10H2 |
InChI Key |
CGMFCRLSMYNYJO-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C=CC(=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Synthetic Methodologies for 1,3 Dioxolo 4,5 G Quinoline, 6 Phenyl and Its Analogues
Conventional Synthetic Pathways to the 1,3-Dioxolo[4,5-g]quinoline Scaffold
The construction of the 1,3-Dioxolo[4,5-g]quinoline ring system, a key structural motif in various natural products and pharmacologically active compounds, is often achieved through established synthetic transformations. These pathways include multicomponent reactions that build complexity in a single step and cyclization strategies that form the quinoline (B57606) ring.
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. researchgate.net This approach is valued for its economic and environmental advantages over traditional multi-step syntheses. organic-chemistry.org
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a highly versatile reagent in MCRs due to its pronounced acidity and reactivity. researchgate.net Alkylidene derivatives of Meldrum's acid are potent electrophiles that can react with various nucleophiles. In the context of quinoline synthesis, precursors derived from Meldrum's acid can be employed in cascade reactions. For instance, a four-component domino cyclization using Meldrum's acid, ketones, aldehydes, and ammonium (B1175870) acetate (B1210297) can produce complex heterocyclic structures like dihydropyridones, showcasing the utility of this precursor in building nitrogen-containing rings. organic-chemistry.org While not a direct synthesis of the target compound, this methodology highlights the potential for Meldrum's acid derivatives to serve as key building blocks in the convergent synthesis of complex quinoline systems.
The Friedländer synthesis is one of the most direct and widely used methods for constructing quinoline rings. wikipedia.orgresearchgate.net The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or a base. researchgate.netorganic-chemistry.org To synthesize the 1,3-Dioxolo[4,5-g]quinoline scaffold, 6-amino-1,3-benzodioxole-5-carbaldehyde (B1331518) would serve as the key starting material. The reaction with a ketone like acetophenone (B1666503) would then yield the desired 6-phenyl substituted product.
The versatility of the Friedländer reaction is enhanced by the variety of catalytic systems that can be employed to promote the condensation and subsequent cyclodehydration. wikipedia.org These include Brønsted acids, Lewis acids, iodine, and inorganic solid acid salts, which can improve yields and facilitate milder reaction conditions. wikipedia.orgclockss.org Solvent-free conditions, often combined with microwave irradiation or the use of recyclable catalysts like metal hydrogen sulfates, represent green and efficient advancements in this classical reaction. clockss.orgnih.gov
Table 1: Selected Catalytic Systems for Friedländer Quinoline Synthesis
| Catalyst | Reactants | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Al(HSO₄)₃ | 2-Aminobenzophenone, Ethyl acetoacetate | 70 °C, Solvent-free | 95 | clockss.org |
| Iodine (I₂) | 2-Aminoacetophenone, Acetone | Reflux | 92 | organic-chemistry.org |
| p-Toluene sulphonic acid (p-TsOH) | 2-Aminoacetophenone, Ethyl acetoacetate | 100 °C, Solvent-free | 98 | organic-chemistry.org |
| Neodymium(III) nitrate (B79036) hexahydrate | 2-Aminobenzaldehyde, Cyclohexanone | Room Temp, CH₃CN | 96 | organic-chemistry.org |
| 1,3-Disulfonic acid imidazolium (B1220033) hydrogen sulfate | 2-Aminobenzophenone, Ethyl acetoacetate | 70 °C, Solvent-free | 95 | nih.gov |
Transition-metal catalysis, particularly with palladium, has become an indispensable tool in modern organic synthesis for the formation of heterocyclic compounds. researchgate.net These methods offer high efficiency and functional group tolerance for constructing substituted quinolines.
Palladium-catalyzed reactions provide powerful strategies for synthesizing quinolines through various annulation and coupling pathways. One approach involves the reaction of o-iodoanilines with alkynes, which can be followed by a carbonylative annulation in the presence of carbon monoxide to yield substituted quinolinones. nih.gov Another innovative method is a denitrogenative cascade reaction between o-aminocinnamonitriles and arylhydrazines, which proceeds through sequential addition and intramolecular cyclization to furnish the quinoline core. nih.gov
Furthermore, palladium catalysts are instrumental in cross-coupling reactions, such as the Suzuki coupling, to introduce aryl substituents like the phenyl group onto a pre-formed heterocyclic ring. mdpi.com For the target molecule, a 6-halo-1,3-dioxolo[4,5-g]quinoline could be coupled with phenylboronic acid in the presence of a palladium catalyst to install the 6-phenyl group. Various palladium complexes and ligands can be optimized to achieve high yields in these transformations. nih.govglobethesis.com
Table 2: Examples of Palladium-Catalyzed Quinoline Synthesis
| Reaction Type | Substrates | Catalyst/Ligand | Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Carbonylative Annulation | o-Iodoaniline, Terminal Alkyne, CO | Pd(OAc)₂ | Pyridine (B92270) | 3-Substituted Quinolin-2(1H)-one | nih.gov |
| Cascade Reaction | o-Aminocinnamonitrile, Arylhydrazine | Pd(OAc)₂ / DPEPhos | Toluene, 110 °C | 2,4-Disubstituted Quinoline | nih.gov |
| Allylation | Aryl Azide, Allyl Carbonate | Pd(PPh₃)₄ | DMF, 100 °C | Allylated Quinoline | globethesis.com |
| Coupling-Cyclization | 2-Iodoaniline, α,β-Unsaturated Carbonyl | Pd(OAc)₂ / PPh₃ | DMF, 100 °C | 3-Substituted Quinolin-2(1H)-one | nih.gov |
Intramolecular cyclization is a fundamental strategy for forming ring systems, where a molecule containing two reactive functional groups is induced to react with itself. To form the 1,3-Dioxolo[4,5-g]quinoline scaffold, a suitably substituted benzene (B151609) derivative, tethered to a side chain that can form the second ring of the quinoline system, is required.
For example, a β-(2-amino-4,5-methylenedioxyphenyl)-α,β-ynone could undergo intramolecular cyclization to generate the corresponding dioxoloquinoline. nih.gov Another established route involves the cyclization of substituted acrylamides in the presence of a strong acid catalyst like polyphosphoric acid, which can convert an open-chain precursor into a dihydroquinolone that can be subsequently aromatized. ualberta.ca Similarly, domino reactions involving reduction, intramolecular cyclization, and aromatization of precursors like substituted indoles have been used to construct fused quinoline systems. nih.gov These methods underscore the power of intramolecular ring-closing reactions to efficiently build the desired heterocyclic framework from a single, advanced intermediate. researchgate.net
Metal-Catalyzed Cyclization and Coupling Processes
Green Chemistry Approaches in the Synthesis of 1,3-Dioxolo[4,5-g]quinoline, 6-phenyl- Derivatives
The synthesis of quinoline derivatives, including the 1,3-dioxolo[4,5-g]quinoline scaffold, has increasingly moved towards green chemistry principles. These approaches aim to reduce waste, minimize energy consumption, and utilize less hazardous materials. researchgate.net
Ultrasound-Promoted Reaction Protocols
Ultrasound-assisted synthesis has emerged as a significant green methodology in organic chemistry. nih.gov The application of ultrasonic irradiation in chemical reactions offers several advantages over traditional heating methods, including dramatically reduced reaction times, higher yields, and improved product purity. nih.govsemanticscholar.org These benefits stem from the phenomenon of acoustic cavitation, which enhances mass transfer and homogenizes the reaction mixture. nih.gov
In the context of quinoline synthesis, ultrasound has been effectively used for various reaction types. For instance, it has been successfully applied to the N-alkylation of nitrogen-containing heterocycles and in cycloaddition reactions to build complex molecular frameworks. nih.gov One study demonstrated that synthesizing hybrid quinoline-imidazole derivatives under ultrasound irradiation was considerably more efficient than using conventional thermal heating. nih.gov Another report highlighted a one-pot, three-component reaction to create spiro[indoline-3,1'-pyrazolo[1,2-b]phthalazine] derivatives, where sonication led to superior reaction rates and yields compared to classical methods. mdpi.com
Table 1: Comparison of Ultrasound-Assisted vs. Conventional Synthesis of Heterocyclic Derivatives
| Reaction Type | Method | Reaction Time | Yield (%) | Reference |
| N-Alkylation of Imidazole | Conventional Heating | 12-24 hours | 70-85% | nih.gov |
| N-Alkylation of Imidazole | Ultrasound Irradiation | 1-2 hours | 92-98% | nih.gov |
| Spiro Compound Synthesis | Conventional Heating | 8-12 hours | 65-78% | mdpi.com |
| Spiro Compound Synthesis | Ultrasound Irradiation | 15-30 minutes | 85-95% | mdpi.com |
This efficient, energy-saving technique is considered an environmentally friendly pathway for producing complex heterocyclic compounds like quinoline derivatives. nih.govsemanticscholar.org
Catalyst-Free and Solvent-Free Synthetic Conditions
Eliminating catalysts and solvents from chemical reactions represents a significant step towards ideal green synthesis. Solvent-free, or "neat," reaction conditions reduce pollution, lower costs, and simplify experimental procedures. Several synthetic protocols for quinoline derivatives have been developed that operate under these sustainable conditions. researchgate.netdntb.gov.ua
The Friedländer reaction, a classical method for quinoline synthesis, has been adapted to run under solvent-free conditions, often with the aid of a recyclable ionic liquid catalyst. dntb.gov.ua However, other techniques have successfully synthesized quinoline analogs without any catalyst at all. researchgate.net These methods align with the principles of sustainable chemistry by minimizing waste and energy input. researchgate.net For example, the synthesis of polyhydroquinolines has been achieved by reacting aldehydes, dimedone, ethyl acetoacetate, and ammonium acetate in a solvent-free environment at elevated temperatures, resulting in excellent yields within a short timeframe. nih.gov
Table 2: Examples of Catalyst-Free and Solvent-Free Quinoline Synthesis
| Reactants | Conditions | Product Type | Yield (%) | Reference |
| Aldehydes, Dimedone, Ethyl Acetoacetate, Ammonium Acetate | 140 °C, Solvent-Free | Polyhydroquinolines | 80-95% | nih.gov |
| Isatoic Anhydrides, 1,3-Dicarbonyl Compounds | Water, 80 °C | Quinolin-4-ones | High | mdpi.com |
These approaches demonstrate the feasibility of producing complex heterocyclic structures while adhering to green chemistry standards.
Application of Nanoparticle Catalysis in Dioxoloquinoline Synthesis
Nanoparticle catalysis offers a bridge between homogeneous and heterogeneous catalysis, providing high efficiency and easy catalyst recovery. This has made it a focal point in the green synthesis of N-heterocycles. nih.gov Various nanocatalysts have been employed for synthesizing the quinoline nucleus. nih.gov
A notable example involves a nanostructured iron catalyst composed of metallic Fe-Fe3C nanoparticles and Fe–Nx sites on N-doped porous carbon. nih.govsemanticscholar.org This heterogeneous catalyst has proven highly efficient for the oxidative coupling of amines and aldehydes to produce quinolines and quinazolinones in water, using hydrogen peroxide as a green oxidant. nih.gov The catalyst demonstrates excellent activity under mild conditions, tolerates a wide range of functional groups, and can be easily recovered and reused without significant loss of performance. nih.govsemanticscholar.org The high efficiency is attributed to a synergistic effect between the metallic nanoparticles and the Fe–Nx sites. semanticscholar.org
Other nanocatalysts used in quinoline synthesis include:
Copper(II) oxide nanoparticles (CuO NPs) , used for synthesizing polyhydroquinolines with yields between 80-95%. nih.gov
Zerovalent copper nanoparticles (CuNPs) , employed in C-N couplings for the synthesis of quinolines. nih.gov
Magnetite (Fe3O4) nanoparticles functionalized with acidic or basic groups, which serve as recoverable catalysts for various organic transformations leading to quinoline derivatives. nih.gov
Table 3: Nanoparticle Catalysts in Quinoline Synthesis
| Nanocatalyst | Average Size | Reaction Type | Solvent | Yield (%) | Reference |
| Fe-Fe3C@NC | - | Oxidative Coupling | Water | High | nih.govsemanticscholar.org |
| CuO NPs | 40-50 nm | Multicomponent Reaction | Solvent-Free | 80-95% | nih.gov |
| Fe3O4-NH2-PVA | 20-30 nm | Friedländer Annulation | Ethanol | 68-96% | nih.gov |
These nanocatalytic systems provide powerful and sustainable tools for constructing the dioxoloquinoline core and its analogs.
Strategies for Derivatization and Functionalization of 1,3-Dioxolo[4,5-g]quinoline, 6-phenyl-
The functionalization of the core 1,3-Dioxolo[4,5-g]quinoline, 6-phenyl- structure is a key strategy for modulating its chemical and biological properties. Modifications can be targeted at the peripheral 6-phenyl ring or at the heterocyclic quinoline and dioxole systems.
Modifications at the 6-Phenyl Moiety and its Influence on the Core Structure
The 6-phenyl substituent serves as a versatile handle for introducing structural diversity. By synthesizing analogs with various substituents on this phenyl ring, researchers can fine-tune the molecule's properties. For instance, in a study on structurally related 6-(substituted phenyl)- researchgate.netnih.govdioxolo[4′,5′:4,5]benzo[1,2-d]thiazole compounds, various groups were introduced onto the phenyl ring to investigate their effect on tyrosinase inhibition. nih.gov
A key finding was that introducing hydroxyl groups, particularly a 2,4-dihydroxyphenyl moiety, resulted in potent inhibitory activity. nih.gov This highlights how specific substitution patterns on the peripheral phenyl ring can impart significant biological activity. Another example is the synthesis of 6-(4-Bromophenyl)-6,7-dihydro-1,3-dioxolo[4,5-g]quinolin-8(5H)-one, which introduces a bromine atom onto the phenyl ring, creating a handle for further cross-coupling reactions and demonstrating the molecule's polarized electronic structure. researchgate.net
Table 4: Influence of Substituents on the 6-Phenyl Moiety
| Phenyl Substituent | Target Scaffold | Observed Effect/Use | Reference |
| 2,4-Dihydroxyphenyl | Dioxolobenzothiazole | Potent tyrosinase inhibition | nih.gov |
| 4-Bromophenyl | Dihydro-dioxoloquinolinone | Creates polarized structure, handle for further synthesis | researchgate.net |
| 4-Chlorophenyl | Dihydroquinolone | Used in synthesis of anticonvulsant derivatives | ualberta.ca |
| 4-Methoxyphenyl | Dihydroquinolone | Used in synthesis of anticonvulsant derivatives | ualberta.ca |
Introduction of Substituents on the Quinoline and Dioxole Rings
Direct functionalization of the quinoline and dioxole rings is crucial for exploring structure-activity relationships. While the dioxole ring is generally stable, the quinoline portion offers several sites for substitution. The nature and position of substituents on the quinoline core can dramatically affect the molecule's ability to interact with biological targets. mdpi.com
General strategies for quinoline modification can be applied to the 1,3-dioxolo[4,5-g]quinoline system:
Position 7: This position is often critical for interaction with biological targets. Introducing aromatic rings or other bulky groups at C7 has been shown to enhance certain biological activities. mdpi.com
Position 8: A methoxy (B1213986) group at the C8 position can also contribute positively to a molecule's desired properties. mdpi.com
Position 5: Substituents at C5 can influence the molecule's ability to penetrate cell membranes. mdpi.com
Azo Coupling: The quinoline ring can be functionalized via azo coupling reactions, for example, at position 5 of an 8-hydroxyquinoline (B1678124) core, to introduce new chromophoric and chelating groups. mdpi.com
The synthesis of the parent alkaloid Dubamine, which shares the 1,3-dioxolo[4,5-g]quinoline core but lacks the 6-phenyl group, often involves building the quinoline ring from substituted anilines, such as (E)-1-(2-Aminophenyl)-3-(benzo[d] researchgate.netnih.govdioxol-5-yl)prop-2-en-1-one, thereby incorporating the dioxole moiety from the start. nih.gov This approach allows for pre-functionalized starting materials to be used to generate diversity in the final quinoline structure.
Quaternization of the Quinoline Nitrogen Atom and its Chemical Implications
The quaternization of the nitrogen atom in the quinoline ring system is a fundamental transformation that significantly alters the electronic properties and reactivity of the molecule. This process involves the conversion of the neutral, basic nitrogen of the quinoline to a positively charged quaternary ammonium center, resulting in the formation of a quinolinium salt. This structural modification has profound chemical implications, rendering the heterocyclic ring more susceptible to nucleophilic attack and enabling a range of further chemical transformations.
The quaternization of 1,3-Dioxolo[4,5-g]quinoline, 6-phenyl- and its analogues is typically achieved through reaction with various alkylating or arylating agents. The lone pair of electrons on the quinoline nitrogen acts as a nucleophile, attacking the electrophilic carbon of the agent to form a new carbon-nitrogen bond.
A general scheme for the quaternization of a substituted quinoline is presented below:
Figure 1: General reaction scheme for the quaternization of a quinoline derivative.
Synthetic Methodologies for Quaternization
The synthesis of quinolinium salts can be accomplished through several methods, with the choice of method often depending on the desired substituent on the nitrogen atom (e.g., alkyl or aryl).
N-Alkylation:
The most common method for the preparation of N-alkyl quinolinium salts is the direct reaction of the parent quinoline with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). mdpi.com This reaction, a type of nucleophilic substitution, is typically carried out by heating the quinoline with an excess of the alkylating agent, often in a solvent such as acetonitrile, dimethylformamide (DMF), or even under solvent-free conditions. mdpi.comresearchgate.net The reaction proceeds via a nucleophilic attack of the quinoline nitrogen on the electrophilic carbon of the alkyl halide.
The reactivity of the alkyl halide plays a significant role in the reaction rate, with the general trend being I > Br > Cl. The reaction conditions for the N-alkylation of quinolines are generally mild, though heating may be required to achieve reasonable reaction times. researchgate.net Microwave irradiation has also been employed to accelerate the synthesis of quinolinium salts, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.net
Table 1: Representative Conditions for N-Alkylation of Quinolines
| Alkylating Agent | Solvent | Temperature (°C) | Reaction Time | Reference |
| Methyl Iodide | Acetonitrile | Reflux | 2-6 h | mdpi.com |
| Benzyl Bromide | DMF | 80-100 | 4-8 h | mdpi.com |
| Ethyl Bromoacetate | Ethanol | Reflux | 12-24 h | researchgate.net |
| Iodoalkanes | Microwave | 130-150 | 5 min | researchgate.net |
N-Arylation:
The introduction of an aryl group onto the quinoline nitrogen is generally more challenging than N-alkylation. One established method involves the reaction of the quinoline with an activated aryl halide in the presence of a catalyst. More contemporary methods include the use of aryl diazonium salts. acs.orgorganic-chemistry.org A three-component cascade annulation of aryl diazonium salts, nitriles, and alkynes has been described for the synthesis of multiply substituted quinolines, which can be envisioned as a pathway to N-aryl quinolinium-like structures. acs.orgorganic-chemistry.org Another approach involves a four-component coupling of an aniline, an aldehyde, an alkyne, and an acid to generate N-substituted quinolinium salts. researchgate.net
Chemical Implications of Quaternization
The formation of a quinolinium salt from a quinoline nucleus has significant chemical consequences, primarily stemming from the introduction of a positive charge on the nitrogen atom. This positive charge deactivates the quinoline ring towards electrophilic substitution but, more importantly, it significantly activates the ring, particularly at the C2 and C4 positions, towards nucleophilic attack. researchgate.net
Increased Reactivity towards Nucleophiles:
The positively charged nitrogen atom acts as a strong electron-withdrawing group, reducing the electron density across the entire heterocyclic ring system. This effect is most pronounced at the α (C2) and γ (C4) positions relative to the nitrogen atom. Consequently, quinolinium salts readily react with a variety of nucleophiles at these positions. nih.gov This enhanced reactivity allows for the introduction of a wide range of functional groups onto the quinoline scaffold. For instance, reactions with active methylene (B1212753) compounds can lead to the formation of (substituted methylene)pyridines. nih.gov
Formation of Dihydroquinoline Derivatives:
The activated nature of the quinolinium ring facilitates dearomatization reactions. nih.govacs.org For example, the reduction of quinolinium salts, often with reducing agents like sodium borohydride (B1222165) or through catalytic hydrogenation, leads to the formation of dihydroquinoline and tetrahydroquinoline derivatives. wikipedia.org These reduced heterocyclic systems are important structural motifs in many biologically active compounds. Reductive functionalization protocols have been developed that allow for the simultaneous reduction of the quinolinium ring and the introduction of a new substituent. nih.gov
Participation in Cycloaddition Reactions:
Quinolinium salts can act as precursors to quinolinium ylides, which are 1,3-dipoles. These ylides can then participate in [3+2] dipolar cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to construct complex polycyclic frameworks containing the quinoline moiety. researchgate.net This reactivity provides a powerful tool for the synthesis of novel heterocyclic systems. researchgate.netthieme-connect.com
Photoredox Catalysis:
Quinolinium salts have emerged as potent photoredox catalysts due to their strong oxidizing ability in the excited state and long fluorescence lifetimes. researchgate.net Upon photoexcitation, they can facilitate a variety of organic transformations, including C-H functionalizations and benzylic cleavage/cyclization reactions. researchgate.net
Structure Activity Relationship Sar Studies of 1,3 Dioxolo 4,5 G Quinoline, 6 Phenyl Derivatives
Correlation of Structural Modifications with Observed Biological Potencies
Research on related 2-phenyl-4-quinolone-3-carboxylic acid derivatives has demonstrated that modifications to the 2-phenyl ring significantly impact cytotoxic activity. For instance, the introduction of a meta-fluoro substituent on the 2-phenyl group resulted in the highest in vitro anticancer activity, which was markedly diminished upon replacement with a chlorine or methoxy (B1213986) group. nih.gov This highlights the sensitivity of the biological response to the electronic and steric properties of substituents on the phenyl ring.
Furthermore, studies on quinoline (B57606) derivatives have shown that the presence of specific substituents on the quinoline core is crucial for potent biological effects. For example, in a series of quinoline derivatives tested for anticancer activity, 6-bromo-5-nitroquinoline (B1267105) and 6,8-diphenylquinoline exhibited the most significant antiproliferative effects. nih.gov This suggests that both electron-withdrawing groups (nitro) and additional lipophilic aromatic moieties can enhance activity.
The table below summarizes findings from studies on related quinoline derivatives, providing a basis for predicting the effects of similar modifications on the 1,3-Dioxolo[4,5-g]quinoline, 6-phenyl- scaffold.
Table 1: Biological Activity of Substituted Quinolone Derivatives
| Parent Scaffold | Substitution | Biological Activity | Reference |
|---|---|---|---|
| 2-phenyl-4-quinolone-3-carboxylic acid | m-fluoro on 2-phenyl | High in vitro anticancer activity | nih.gov |
| 2-phenyl-4-quinolone-3-carboxylic acid | Chlorine or methoxy on 2-phenyl | Significantly decreased activity | nih.gov |
| Quinolone | 6-Bromo-5-nitro | High antiproliferative activity | nih.gov |
Influence of Functional Groups on Biological Activity Profiles
The nature of functional groups appended to the core structure of 1,3-Dioxolo[4,5-g]quinoline, 6-phenyl- is a key determinant of its biological activity profile. Drawing parallels from analogous heterocyclic systems, specific functional groups have been identified as being critical for eliciting or modulating pharmacological responses.
Halogens: The introduction of halogen atoms, particularly fluorine, can significantly enhance biological activity. As seen in the 2-phenyl-4-quinolone series, a fluoro group at the meta-position of the phenyl ring was optimal for anticancer effects. nih.gov This is often attributed to the ability of fluorine to alter the electronic properties of the molecule and improve metabolic stability and cell permeability.
Nitro Groups: The presence of a nitro group, as in 6-bromo-5-nitroquinoline, has been associated with potent antiproliferative activity and the induction of apoptosis in cancer cells. nih.gov The strong electron-withdrawing nature of the nitro group can be crucial for interactions with biological targets.
Methoxy Groups: The influence of methoxy groups is position-dependent. While a methoxy group on the 2-phenyl ring of a 2-phenyl-4-quinolone derivative led to decreased activity compared to a fluoro group nih.gov, in other quinoline series, methoxy substituents have been found to be favorable. For instance, 3'-Fluoro-6-methoxy-2-phenyl-4-quinolone-3-carboxylic acid displayed the highest in vitro cytotoxic activity among a series of tested compounds. nih.gov
The following table illustrates the influence of different functional groups on the biological activity of related quinoline compounds.
Table 2: Influence of Functional Groups on the Biological Activity of Quinolone Derivatives
| Functional Group | Position | Effect on Biological Activity | Reference |
|---|---|---|---|
| Fluoro | m-position of 2-phenyl ring | Increased anticancer activity | nih.gov |
| Chloro | 2-phenyl ring | Decreased anticancer activity | nih.gov |
| Methoxy | 2-phenyl ring | Decreased anticancer activity | nih.gov |
| Methoxy | 6-position of quinolone ring | Contributed to high cytotoxicity in combination with 3'-fluoro | nih.gov |
| Nitro | 5-position of quinoline ring | High antiproliferative activity, induced apoptosis | nih.gov |
Mechanistic Insights Derived from SAR Analysis
SAR studies not only guide the optimization of lead compounds but also provide valuable clues about their mechanism of action. For quinoline-based compounds, a prominent mechanism of anticancer activity involves the inhibition of tubulin polymerization.
Studies on 2-phenyl-4-quinolone derivatives suggest that their mechanism of action may be similar to that of tubulin-binding drugs. nih.gov The structural features that enhance cytotoxicity, such as the presence of a meta-fluoro group on the phenyl ring, likely improve the binding affinity of the compound to tubulin, thereby disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.
The observation that 6-bromo-5-nitroquinoline induces apoptosis further supports the notion that these compounds can trigger programmed cell death pathways in cancer cells. nih.gov The specific molecular interactions responsible for this effect are likely governed by the electronic and steric properties of the substituents on the quinoline ring.
While the precise molecular targets for many 1,3-Dioxolo[4,5-g]quinoline, 6-phenyl- derivatives remain to be elucidated, the SAR data from related systems strongly suggest that their biological effects are mediated through specific interactions with key cellular components, such as enzymes and structural proteins. Future research focusing on co-crystallization studies with target proteins and detailed mechanistic investigations will be crucial to fully unravel the therapeutic potential of this promising class of compounds.
Biological and Pharmacological Activities of 1,3 Dioxolo 4,5 G Quinoline, 6 Phenyl and Its Analogues Excluding Clinical Human Trial Data, Dosage, Safety/adverse Effects
Anti-Cancer and Anti-Proliferative Activities
Quinoline (B57606) derivatives have demonstrated notable potential as anticancer agents. nih.gov The core structure of quinoline is a key feature in several compounds that exhibit cytotoxic effects against various cancer cell lines. researchgate.net The fusion of other heterocyclic rings with the quinoline moiety can further enhance these anti-proliferative properties. nih.gov
Cytotoxicity against Specific Cancer Cell Lines (e.g., MCF-7, K-562, HeLa, A-549, SGC-7901)
Derivatives of the quinoline family have shown significant cytotoxic activity against a panel of human cancer cell lines. For instance, certain isoquinoline (B145761) derivatives have demonstrated high inhibition rates against breast cancer (MCF-7), bone marrow cancer (K-562), and human cervical cancer (HeLa) cells. nih.gov One study highlighted a 9-fluoro-6-(6-fluoro-1H-indol-1-yl)- nih.govnih.govdioxolo[4,5-g]indolo[2,1-a]isoquinoline derivative that inhibited the growth of K-562 cells by 97%. nih.gov Another study on 4-quinolinylhydrazone derivatives identified compounds with potent cytotoxic activity against at least three cancer cell lines, with IC50 values ranging from 0.314 to 4.65 μg/cm³. researchgate.net
The cytotoxic effects of these compounds are often selective for cancer cells, with minimal impact on normal cell lines. nih.gov For example, a study on various quinoline derivatives showed that they were inactive against the normal BHK-21 cell line while exhibiting promising anticancer effects. nih.gov Similarly, pyrazolo[4,3-f]quinoline derivatives have shown significant growth inhibition in several cancer cell lines, including NUGC-3, ACHN, HCT-15, MM231, NCI-H23, and PC-3, with GI50 values below 8 µM for the most effective compounds. mdpi.com
| Compound Type | Cell Line | Activity | Reference |
| 9-Fluoro-6-(6-fluoro-1H-indol-1-yl)- nih.govnih.govdioxolo[4,5-g]indolo[2,1-a]isoquinoline | K-562 | 97% growth inhibition | nih.gov |
| 9-Fluoro-6-(6-fluoro-1H-indol-1-yl)- nih.govnih.govdioxolo[4,5-g]indolo[2,1-a]isoquinoline | MCF-7 | ~95% growth inhibition | nih.gov |
| 9-Fluoro-6-(6-fluoro-1H-indol-1-yl)- nih.govnih.govdioxolo[4,5-g]indolo[2,1-a]isoquinoline | HeLa | ~70% growth inhibition | nih.gov |
| 4-Quinolinylhydrazone derivatives | Various | IC50: 0.314 - 4.65 μg/cm³ | researchgate.net |
| Pyrazolo[4,3-f]quinoline derivatives (1M, 2E, 2P) | NUGC-3, ACHN, HCT-15, MM231, NCI-H23, PC-3 | GI50 < 8 µM | mdpi.com |
| Benzo[f]quinoline pyrazolone (B3327878) derivative (2) | HCT116, MCF7 | Potent antiproliferative efficacy | nih.gov |
| Benzo[f]quinoline cyanoethanohydrazone derivative (5) | HCT116, MCF7 | Potent antiproliferative efficacy | nih.gov |
Molecular Mechanisms of Anti-Cancer Action
The anticancer effects of quinoline derivatives are attributed to several molecular mechanisms, including the inhibition of essential enzymes, interaction with DNA, and the induction of programmed cell death.
DNA topoisomerases are crucial enzymes in DNA replication, transcription, and repair, making them a key target for cancer chemotherapy. mdpi.com Several quinoline-based compounds have been identified as potent inhibitors of topoisomerase I and/or II. For example, certain pyrazolo[4,3-f]quinoline derivatives have demonstrated inhibitory activity against topoisomerase IIα, with one compound showing an inhibition pattern equivalent to the well-known topoisomerase inhibitor, etoposide. mdpi.com Similarly, nih.govbldpharm.comnih.govtriazolo[4,3-c]quinazolines have been designed as intercalative topoisomerase II inhibitors. nih.gov These compounds can act as topoisomerase II poisons by stabilizing the enzyme-DNA covalent complex, leading to DNA strand breaks. nih.gov
Many quinoline derivatives exert their cytotoxic effects by interacting directly with DNA. These compounds often possess a planar polyaromatic system that can intercalate between DNA base pairs. nih.govnih.gov This intercalation disrupts the normal function of DNA, interfering with replication and transcription, which can ultimately lead to cell death. nih.gov The binding affinity of these compounds to DNA is a critical factor in their anticancer activity. For instance, certain nih.govbldpharm.comnih.govtriazolo[4,3-a]quinoxalines have been shown to be potent DNA binders, with some derivatives exhibiting higher binding affinities than the established anticancer drug doxorubicin. nih.gov
Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. Many anticancer agents function by inducing apoptosis in cancer cells. Quinoline derivatives have been shown to trigger this process. For instance, a nih.govbldpharm.comnih.govtriazolo[4,3-c]quinazoline derivative was found to induce apoptosis in HCT-116 cells and cause cell cycle arrest in the S and G2/M phases. nih.gov This was accompanied by an increase in the pro-apoptotic protein BAX and a decrease in the anti-apoptotic protein Bcl-2. nih.gov The induction of cell cycle arrest at specific phases, such as the G0/G1 phase, prevents cancer cells from proliferating and can lead to apoptosis. nih.gov
Anti-Microbial Activity
Beyond their anticancer properties, quinoline derivatives have also been investigated for their anti-microbial potential. The quinoline core is a structural feature of fluoroquinolone antibiotics, which inhibit bacterial DNA gyrase and topoisomerase IV. nih.gov Research has explored the synthesis of novel quinoline derivatives to combat bacterial resistance. While the provided search results primarily focus on the anticancer aspects, the general scaffold of quinolone is known to be a foundation for antimicrobial agents. nih.govgoogle.com
Antibacterial Spectrum and Efficacy (e.g., against Gram-positive and Gram-negative bacteria, Mycobacteria)
Analogues of 1,3-Dioxolo[4,5-g]quinoline, 6-phenyl- have demonstrated a notable range of antibacterial activities. The core quinoline structure is a well-established pharmacophore in antimicrobial drug discovery. nih.govnih.gov Derivatives featuring the dioxoloquinoline scaffold have shown efficacy against both Gram-positive and Gram-negative bacteria.
Specifically, synthetic nih.govnih.govdioxolo[4,5-c]quinoline derivatives have been tested against various bacterial strains. Two such derivatives showed significant potency with submicromolar minimum inhibitory concentrations (MICs) against Micrococcus luteus. nih.gov Further studies on quinoline-based hybrids have identified compounds with potent activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). For instance, a quinoline-based hydroxyimidazolium hybrid, compound 7b, exhibited a strong anti-staphylococcal effect with a MIC value of 2 µg/mL. nih.gov Another study highlighted a quinolone-coupled hybrid, compound 5d, which displayed a broad-spectrum effect against most tested Gram-positive and Gram-negative strains with MIC values ranging from 0.125 to 8 μg/mL. nih.gov
The antibacterial activity of these compounds is highly dependent on the nature and position of substituent groups on the quinoline skeleton. nih.govnih.gov For example, modifications at the C-2, C-4, and C-6 positions have been explored to enhance antimicrobial action. researchgate.net
In the context of mycobacteria, fused oxazoloquinoline derivatives have shown promising results. Several compounds in this class demonstrated potent antituberculosis activity against Mycobacterium tuberculosis H37Rv, with some exhibiting a MIC of 1 µg/mL, which is more potent than the first-line drug isoniazid (B1672263) (INH). nih.gov
Table 1: Antibacterial Efficacy of Selected Quinoline Analogues
| Compound/Analogue Class | Bacterium | MIC (µg/mL) |
|---|---|---|
| nih.govnih.govdioxolo[4,5-c]quinoline derivative | Micrococcus luteus | <1 (submicromolar) |
| Quinoline-hydroxyimidazolium hybrid (7b) | Staphylococcus aureus | 2 |
| Quinolone-coupled hybrid (5d) | Various Gram-positive & Gram-negative | 0.125 - 8 |
Antifungal Properties
The antifungal potential of quinoline derivatives has also been a subject of investigation. Studies have shown that these compounds can be effective against a range of pathogenic fungi, including yeasts and dermatophytes.
Research into a series of quinoline derivatives revealed selective antifungal action. For example, certain analogues were active against Candida species with MIC values between 25–50 μg/mL, while another analogue demonstrated specific efficacy against filamentous fungi (dermatophytes) with MICs of 12.5–25 μg/mL. researchgate.net Quinoline-based hydroxyimidazolium hybrids have also been tested against opportunistic fungi like Candida spp. and Aspergillus spp., showing MIC values of 62.5 µg/mL. nih.gov
The versatility of the quinoline nucleus allows for structural modifications that can tune the antifungal specificity and potency of the resulting compounds. researchgate.net
Table 2: Antifungal Efficacy of Selected Quinoline Analogues
| Compound/Analogue Class | Fungal Strain | MIC (µg/mL) |
|---|---|---|
| Quinoline derivative (analogue 2 & 3) | Candida spp. | 25 - 50 |
| Quinoline derivative (analogue 5) | Dermatophytes | 12.5 - 25 |
Mechanisms of Anti-Microbial Action (e.g., DNA Gyrase Inhibition)
The primary mechanism by which many quinoline-based antibacterial agents exert their effect is through the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. iau.irnih.gov These enzymes are essential for bacterial DNA replication, transcription, and repair. nih.gov
Quinolones bind to the complex formed between the enzyme and DNA, stabilizing it. nih.gov This action traps the enzymes on the DNA, leading to breaks in the DNA strands that are ultimately fatal to the bacterium. nih.govnih.gov DNA gyrase is often the primary target in Gram-negative bacteria, while topoisomerase IV is typically the main target in many Gram-positive bacteria. nih.gov The development of novel quinoline derivatives often aims to create dual-targeting inhibitors that are effective against both enzymes, which can lead to a broader spectrum of activity and potentially circumvent resistance. nih.goviau.ir
Molecular docking studies have supported this mechanism, showing that certain quinoline hybrids could target both bacterial LptA (involved in lipopolysaccharide transport in Gram-negative bacteria) and topoisomerase IV proteins, explaining their broad-spectrum antibacterial effects. nih.gov
Antioxidant Activity and Free Radical Scavenging Mechanisms
Quinoline and its derivatives have been identified as a promising class of antioxidants. nih.gov Their ability to counteract oxidative stress is a significant area of research. Organic compounds with antioxidant properties can neutralize the damaging effects of free radicals through their reductive capabilities and chemical structure.
The antioxidant mechanisms of quinoline derivatives are often attributed to their ability to participate in radical scavenging processes through two main pathways: hydrogen atom transfer (HAT) and single electron transfer (SET). The efficiency of these compounds as antioxidants is influenced by the presence and position of specific functional groups, such as hydroxyl (-OH) groups, on the quinoline structure. nih.gov For instance, furo[2,3-f]quinoline derivatives containing an NH group have been noted for their good antioxidant activity.
Computational studies based on ionization potential and bond dissociation energies have been used to predict and confirm the antioxidant activity of a vast number of quinoline derivatives. Some of these compounds have shown antioxidant efficiency greater than the standard antioxidant Trolox.
Other Investigated Biological Activities (e.g., Enzymatic Inhibition, Antiallergic Properties)
Beyond their antimicrobial and antioxidant effects, analogues of 1,3-Dioxolo[4,5-g]quinoline, 6-phenyl- have been investigated for their ability to inhibit various other enzymes.
Quinoline-based compounds have been identified as inhibitors of enzymes that act on DNA, such as DNA methyltransferases (DNMTs). nih.gov Some of these analogues have demonstrated low micromolar inhibitory potency against human DNMT1. The mechanism for this inhibition can involve the compound intercalating into the DNA substrate when it is bound by the enzyme. nih.gov
Furthermore, quinoline derivatives have been synthesized and evaluated as potent and selective inhibitors of phosphodiesterase 5 (PDE5), an enzyme involved in cellular signaling pathways. nih.gov Other research has explored dithioloquinoline derivatives as inhibitors of various protein kinases, which are crucial regulators of cellular processes. Some of these compounds exhibited high inhibitory activity against kinases like JAK3 and cRAF. There is also evidence of quinoline derivatives acting as inhibitors of enzymes such as catechol-O-methyltransferase (COMT), acetylcholinesterase (AChE), and monoamine oxidase type B (MAO-B), suggesting potential neuroprotective applications.
While antiallergic properties are mentioned as a potential area of interest for quinoline structures, specific preclinical data for 1,3-Dioxolo[4,5-g]quinoline, 6-phenyl- or its close analogues in this context is not extensively detailed in the reviewed literature.
Table 3: Other Investigated Biological Activities of Quinoline Analogues
| Analogue Class | Target Enzyme/Activity | Observed Effect |
|---|---|---|
| Quinoline-based analogues | DNA methyltransferase (DNMT1) | Inhibition in low micromolar range |
| Quinoline derivatives | Phosphodiesterase 5 (PDE5) | Potent and selective inhibition |
| Dithioloquinoline derivatives | Protein Kinases (e.g., JAK3) | High percentage of inhibition |
Future Research Directions and Potential Academic Applications
Rational Design and Synthesis of Advanced 1,3-Dioxolo[4,5-g]quinoline, 6-phenyl- Analogues
The synthesis of advanced analogues of 1,3-Dioxolo[4,5-g]quinoline, 6-phenyl- is a key area for future research. Modern synthetic methodologies, such as multicomponent reactions, offer efficient pathways to generate a diverse library of derivatives. purdue.edu For instance, variations of the Povarov and Doebner reactions, which involve the condensation of an amine, an aldehyde, and an activated alkene or pyruvic acid respectively, can be employed to construct the quinoline (B57606) core with various substituents. purdue.edu
Furthermore, strategic modifications to the core structure can be guided by a bioisosterism approach. This strategy involves replacing a functional group with another that has similar physical or chemical properties, with the aim of enhancing the molecule's affinity for its biological target, improving its efficacy, and reducing toxicity. mdpi.com For example, introducing different aryl or heterocyclic groups at the 6-position or functionalizing the dioxolo ring could lead to analogues with improved biological activities. The synthesis of pyrazolo[4,3-f]quinoline derivatives through inverse imino Diels-Alder reactions highlights a sophisticated approach to creating novel heterocyclic systems with potential anticancer and topoisomerase inhibition activity. mdpi.comnih.gov
Application of Advanced Computational Techniques for Deeper Mechanistic Understanding
Advanced computational techniques are poised to play a pivotal role in elucidating the mechanisms of action of 1,3-Dioxolo[4,5-g]quinoline, 6-phenyl- and its analogues. Density Functional Theory (DFT) calculations can be utilized to investigate the electronic structure and properties of these molecules, providing insights into their reactivity and potential interactions with biological targets. nih.gov
Molecular docking studies can predict the binding modes and affinities of these compounds with various biomolecules, such as enzymes and receptors. nih.gov For example, docking simulations have been used to identify the binding interactions of quinoline-based complexes with DNA, suggesting a potential mechanism for their cytotoxic effects. nih.gov These computational approaches, combined with experimental data, can guide the rational design of more potent and selective compounds.
Elucidation of Novel Biological Targets and Mechanisms of Action
A significant avenue for future research is the identification and characterization of the biological targets of 1,3-Dioxolo[4,5-g]quinoline, 6-phenyl- and its derivatives. The quinoline scaffold is a well-established pharmacophore found in numerous drugs with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. ontosight.ainih.govresearchgate.net
Compounds with similar structures have shown potential as inhibitors of key cellular targets like tyrosine kinases, topoisomerases, and proteins involved in carcinogenic pathways such as c-Met, VEGF, and EGF receptors. nih.govnih.gov For instance, a related tetrahydroisoquinoline derivative, TDIQ, has shown selective affinity for α2-adrenergic receptors, suggesting potential therapeutic applications in anxiety and obesity. nih.gov Future studies could employ techniques like affinity chromatography and proteomics to isolate and identify the specific protein targets of 1,3-Dioxolo[4,5-g]quinoline, 6-phenyl- derivatives. Understanding the mechanism of action at a molecular level is crucial for the development of targeted therapies.
Exploration in Chemical Biology Probes and Material Science Applications (e.g., Luminescent Properties)
The unique photophysical properties of quinoline-based compounds open up exciting possibilities for their application as chemical biology probes and in material science. Many quinoline derivatives exhibit fluorescence, and their emission properties can be tuned by modifying their chemical structure. researchgate.netnih.gov This makes them suitable for use as fluorescent sensors for detecting ions or biomolecules. mdpi.com
For example, certain pyrazolo[3,4-b]quinolines have been investigated as emission materials in organic light-emitting diodes (OLEDs). mdpi.com The luminescent properties of methoxy (B1213986) and carboethoxy derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline have been characterized, demonstrating their potential as electroluminescent materials. nih.gov Further research could focus on synthesizing novel 1,3-Dioxolo[4,5-g]quinoline, 6-phenyl- analogues with enhanced luminescent properties for applications in bioimaging and optoelectronics. The synthesis and study of compounds like 4,7-(Bis(octyloxy)-3-(quinoline-2-ylmethylene)isoindoline-1-one and its boron fluoride (B91410) complex highlight the potential for creating new dyes with high fluorescence quantum yields. researchgate.net
Q & A
Basic Research Questions
Q. What synthetic pathways are most effective for preparing 1,3-dioxolo[4,5-g]quinoline derivatives, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of 1,3-dioxoloquinoline derivatives typically involves cyclocondensation reactions, such as the Skraup or Doebner-Miller synthesis, modified to accommodate substituents like the 6-phenyl group. Key variables include temperature control (e.g., reflux in acetic acid for Skraup reactions) and catalyst selection (e.g., iodine for cyclization). For example, analogous quinoline derivatives require precise stoichiometry of aniline derivatives and glycerol under acidic conditions . Yield optimization often depends on purification via column chromatography (silica gel, hexane/ethyl acetate gradients) and crystallization from ethanol .
Q. How can spectroscopic techniques (e.g., NMR, X-ray crystallography) be applied to confirm the structure of 1,3-dioxolo[4,5-g]quinoline derivatives?
- Methodological Answer :
- NMR : and NMR are critical for identifying proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm) and verifying the dioxolo ring’s ether linkages (C-O-C signals at δ 90–110 ppm in NMR). For example, X-ray data (e.g., bond angles like 116.13° for C19—C18—H18) validate spatial arrangements .
- X-ray crystallography : Single-crystal diffraction resolves stereochemical ambiguities. For instance, torsion angles (e.g., −176.86° for specific dihedral angles) confirm planarity in the quinoline core .
Q. What are the foundational applications of 1,3-dioxoloquinoline derivatives in medicinal chemistry research?
- Methodological Answer : These derivatives serve as scaffolds for drug discovery due to their bioisosteric similarity to natural alkaloids. For example:
- Antimicrobial studies : Structure-activity relationship (SAR) analysis involves substituting the 6-phenyl group with electron-withdrawing groups (e.g., -NO) to enhance activity against bacterial strains .
- Enzyme inhibition : Assays (e.g., fluorescence-based kinase inhibition) require systematic variation of substituents to optimize binding affinity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for 1,3-dioxoloquinoline derivatives?
- Methodological Answer : Discrepancies often arise from variations in assay protocols or impurity profiles. Strategies include:
- Standardized bioassays : Replicate experiments under controlled conditions (e.g., fixed ATP concentrations in kinase assays) .
- Analytical rigor : Use HPLC-MS to verify compound purity (>95%) and quantify degradation products .
- Meta-analysis : Cross-reference datasets from multiple studies (e.g., IC values for anti-cancer activity) to identify outliers or confounding variables .
Q. What computational approaches are suitable for predicting the physicochemical properties and reactivity of 1,3-dioxolo[4,5-g]quinoline derivatives?
- Methodological Answer :
- DFT calculations : Model electron density maps to predict sites of electrophilic attack (e.g., C8 position in the quinoline ring) .
- Molecular docking : Simulate interactions with target proteins (e.g., DNA gyrase) using software like AutoDock Vina. Validate with experimental IC data .
- QSAR modeling : Develop regression models using descriptors like logP and polar surface area to correlate structure with solubility or bioavailability .
Q. How can factorial design optimize reaction conditions for synthesizing novel 1,3-dioxoloquinoline analogs?
- Methodological Answer : Apply a 2 factorial design to screen variables (e.g., temperature, solvent polarity, catalyst loading). For example:
- Factors : Temperature (80°C vs. 120°C), solvent (DMSO vs. ethanol), catalyst (p-TsOH vs. FeCl).
- Response surface methodology (RSM) : Statistically identify optimal conditions (e.g., 100°C, ethanol, p-TsOH) to maximize yield .
- Validation : Confirm reproducibility via triplicate runs and ANOVA analysis (p < 0.05) .
Q. What strategies address challenges in isolating stereoisomers of 1,3-dioxoloquinoline derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
